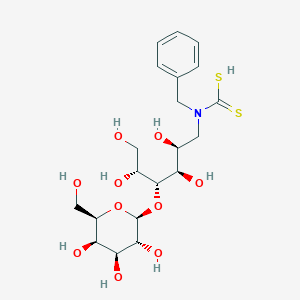
Tert-butyl Piperidine-4-carboxylate
Overview
Description
Tert-butyl Piperidine-4-carboxylate is a chemical compound with the molecular formula C10H19NO2 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Tert-butyl Piperidine-4-carboxylate can be synthesized through various methods. One study synthesized tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate using 1 H NMR, 13 C NMR, MS, and FT-IR techniques . Another study demonstrated a simple, one-pot synthetic strategy to synthesize novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylate derivatives in high reaction yields and chemical purities .
Molecular Structure Analysis
The molecular structure of Tert-butyl Piperidine-4-carboxylate can be analyzed using various techniques. The title compound was characterized using 1 H NMR, 13 C NMR, MS, and FT-IR techniques, and its single crystal was evaluated using X-ray diffraction (XRD) .
Chemical Reactions Analysis
Tert-butyl Piperidine-4-carboxylate can participate in various chemical reactions. For instance, tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Physical And Chemical Properties Analysis
Tert-butyl Piperidine-4-carboxylate has a molecular weight of 185.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are 185.141578849 g/mol .
Scientific Research Applications
Synthesis of Novel Organic Compounds
Tert-butyl Piperidine-4-carboxylate serves as a useful building block in the synthesis of several novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones, which have potential applications in medicinal chemistry and drug development .
Linker in PROTAC Development
This compound is utilized as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are a novel class of drugs that target proteins for degradation and have shown promise in the treatment of various diseases, including cancer .
Tuberculosis Research
In the context of tuberculosis research, tert-butyl Piperidine-4-carboxylate-related compounds have been studied for their role in generating proton motive force essential for the survival of Mycobacterium tuberculosis under hypoxic conditions .
Pharmaceutical Building Block
It is also used as a pharma building block in the synthesis of various pharmaceuticals. For example, it has been used in the synthesis of spirorifamycins containing a piperidine ring structure and other complex molecules .
Intermediate in Biologically Active Compounds
Tert-butyl Piperidine-4-carboxylate is an important intermediate in the synthesis of biologically active compounds such as crizotinib, which is used in cancer treatment .
Precursor to Natural Products
The compound has been synthesized as a precursor to biologically active natural products like Indiacen A and Indiacen B, which have potential therapeutic applications .
Safety and Hazards
Tert-butyl Piperidine-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid getting the compound in eyes, on skin, or on clothing, and to use only under a chemical fume hood .
properties
IUPAC Name |
tert-butyl piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYBPBOHNIHCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363766 | |
| Record name | Tert-butyl Piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl Piperidine-4-carboxylate | |
CAS RN |
138007-24-6 | |
| Record name | Tert-butyl Piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)

![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B166451.png)

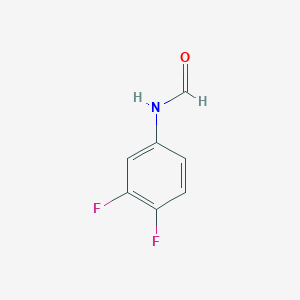

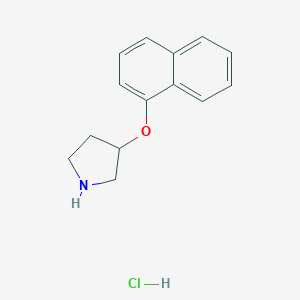

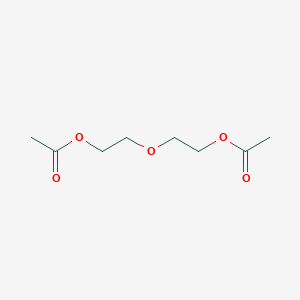

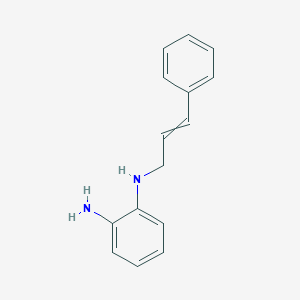

![4-[Bis(trimethylsilyl)methyl]pyridine](/img/structure/B166473.png)
